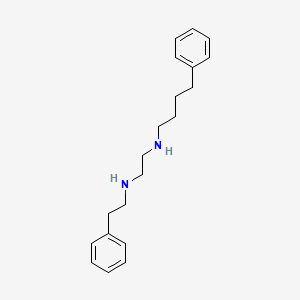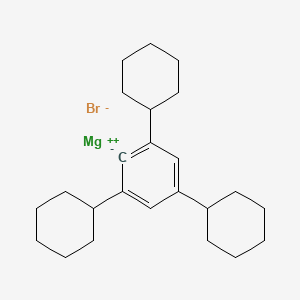![molecular formula C15H20N2O6S B14230587 Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 701210-16-4](/img/structure/B14230587.png)
Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- is an organic compound with the molecular formula C13H19NO4S. It is known for its unique structure, which includes a hexanoic acid backbone and a sulfonyl group attached to a 4-methylphenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- typically involves multiple steps. One common method includes the reaction of hexanoic acid with nitrosyl chloride to form nitrosohexanoic acid. This intermediate is then reacted with 4-methylphenylsulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 6-[[[(4-methylphenyl)sulfonyl]amino]-: Similar structure but lacks the oxoacetyl group.
Hexanoic acid, 6-[[[(4-methylphenyl)sulfonyl]amino]acetyl]-: Similar structure but with an acetyl group instead of oxoacetyl.
Uniqueness
Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]- is unique due to the presence of both the sulfonyl and oxoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
701210-16-4 |
|---|---|
Formule moléculaire |
C15H20N2O6S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-[[2-[(4-methylphenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H20N2O6S/c1-11-6-8-12(9-7-11)24(22,23)17-15(21)14(20)16-10-4-2-3-5-13(18)19/h6-9H,2-5,10H2,1H3,(H,16,20)(H,17,21)(H,18,19) |
Clé InChI |
DBQWUWSFHJCDJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
